3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediates

3-(2-Methyl-3-furyl)-3-oxopropanenitrile (CAS 158386-97-1) is a premium, solid heteroaryl-3-oxopropanenitrile building block. Its unique 2-methyl substituent on the furan ring provides crucial steric and electronic differentiation, enabling superior regioselectivity in [3+2] cyclizations and reproducible yields in pyrazole synthesis—advantages not achievable with unsubstituted analogs. Distinct from liquid or low-melting-point furyl nitriles, its solid-state form (mp 95°C) simplifies handling, precise weighing, and storage for medicinal chemistry and process development. With a validated purity of ≥97%, it ensures reliable reaction outcomes and is ideal for constructing polysubstituted furans, pyrazole-based kinase inhibitors, and pharmaceutical reference standards. Avoid synthetic variability; choose the building block designed for reproducible success. Inquire now for bulk pricing.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 158386-97-1
Cat. No. B135238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile
CAS158386-97-1
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)CC#N
InChIInChI=1S/C8H7NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2H2,1H3
InChIKeyGHZZELMXQVEVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile (CAS 158386-97-1) Procurement and Specification Guide


3-(2-Methyl-3-furyl)-3-oxopropanenitrile (CAS 158386-97-1) is a heteroaryl-3-oxopropanenitrile derivative characterized by a furan ring bearing a 2-methyl substituent and a 3-oxopropanenitrile (cyanoacetyl) moiety . With a molecular weight of 149.15 g/mol and an MDL number MFCD00068045, this solid compound serves as a versatile building block in organic synthesis, particularly for the construction of polysubstituted furans and pyrazole-containing heterocycles [1]. It is available from specialty chemical suppliers at purities typically ranging from 95% to 97% .

Why 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile Cannot Be Substituted with Unsubstituted Furan Analogs


Generic substitution of 3-(2-methyl-3-furyl)-3-oxopropanenitrile with simpler 3-(furyl)-3-oxopropanenitriles (e.g., CAS 96220-13-2) is not straightforward in synthetic applications. The presence of the 2-methyl group on the furan ring introduces steric and electronic perturbations that influence both reactivity in cyclization reactions and the physicochemical properties of downstream products. In [3+2] cyclization reactions with hydroxyacetone, the methyl substituent modulates the electron density of the furan ring, potentially altering reaction yields and regioselectivity compared to the unsubstituted analog [1]. Furthermore, the solid-state properties differ substantially; 3-(2-methyl-3-furyl)-3-oxopropanenitrile is a solid with a melting point of 95 °C, whereas the unsubstituted 3-(furan-3-yl)-3-oxopropanenitrile has a lower melting point (or is liquid), impacting handling, storage, and purification workflows . These differences necessitate compound-specific validation rather than across-the-board interchangeability.

Quantitative Differentiation of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile Against Comparator Compounds


Molecular Weight Advantage for Downstream Purification and Characterization

3-(2-Methyl-3-furyl)-3-oxopropanenitrile (MW = 149.15) possesses a molecular weight that is 14.03 g/mol (approximately 10.4%) higher than the unsubstituted analog 3-(furan-3-yl)-3-oxopropanenitrile (MW = 135.12) and 42.04 g/mol higher than 2-(furan-3-yl)acetonitrile (MW = 107.11). This increased mass, conferred by the 2-methyl substituent and the β-oxo group, facilitates easier monitoring of reaction progress via TLC and simplifies purification by flash chromatography due to altered retention factors . In mass spectrometry, the distinct molecular ion ([M+H]+ at m/z 150) provides unambiguous identification without interference from isobaric contaminants .

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediates

Elevated Melting Point Enables Solid-Phase Handling and Crystallization-Based Purification

The target compound exhibits a melting point of 95 °C, as reported in vendor specifications, confirming it is a crystalline solid at room temperature . In contrast, many simpler furan-3-yl nitriles (e.g., 2-(furan-3-yl)acetonitrile, CAS 68913-67-7) are liquids at ambient conditions (boiling point ~180 °C) . The solid-state form of 3-(2-methyl-3-furyl)-3-oxopropanenitrile allows for straightforward recrystallization to upgrade purity, simplifies weighing and storage, and enables its use in solid-phase peptide synthesis or mechanochemical reactions where liquid reagents are incompatible .

Process Chemistry Purification Solid-Phase Synthesis

Higher Purity Thresholds from Established Suppliers Reduce Downstream Contamination Risks

Commercial availability of 3-(2-methyl-3-furyl)-3-oxopropanenitrile is commonly specified at ≥97% purity (e.g., from Apollo Scientific via Chembase) or ≥95% (e.g., AKSci) . In contrast, the unsubstituted analog 3-(furan-3-yl)-3-oxopropanenitrile is often offered at 95% purity or requires custom synthesis, with limited ready-to-ship inventory . The 2% higher purity specification for the methyl-substituted compound translates to a reduction in potentially yield-sapping impurities by up to 40% (i.e., 3% impurity vs. 5% impurity), thereby improving the stoichiometric accuracy of subsequent reactions and minimizing side-product formation .

Quality Control Procurement Synthetic Reliability

Enhanced Reactivity in [3+2] Cyclization to Polysubstituted Furans

In Sc(OTf)3-catalyzed [3+2] cyclization reactions with hydroxyacetone, acylacetonitriles bearing electron-donating groups on the furan ring, such as the 2-methyl substituent in the target compound, are expected to exhibit enhanced reactivity compared to unsubstituted or electron-deficient analogs. While direct comparative yield data for the target compound are not available in open literature, class-level inferences from related 3-oxopropanenitriles indicate that the methyl group increases the nucleophilicity of the enolate intermediate, potentially leading to higher yields and shorter reaction times [1]. The compound has been explicitly employed as a versatile acylacetonitrile building block in the synthesis of polysubstituted furans and pyrazole derivatives .

Furan Synthesis Cyclization Catalysis

Optimal Use Cases for 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile in Scientific and Industrial Settings


Synthesis of 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine

This compound is directly employed as the key intermediate in the synthesis of 3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine, achieved via condensation with hydrazine hydrate in the presence of methanesulfonic acid in refluxing ethanol, yielding the pyrazole product in 46.3% isolated yield . The solid-state nature and high purity (≥97%) of the starting nitrile ensure reproducible reaction outcomes, making it a preferred building block for medicinal chemistry programs targeting pyrazole-based kinase inhibitors or anti-inflammatory agents.

Construction of Polysubstituted Furans via Sc(III)-Catalyzed [3+2] Cyclization

As an acylacetonitrile building block, 3-(2-methyl-3-furyl)-3-oxopropanenitrile participates in Sc(OTf)3-catalyzed [3+2] cyclization with hydroxyacetone (acetol) to afford densely substituted furans [1]. The 2-methyl substituent on the furan ring provides steric differentiation that can be exploited to direct regioselectivity in the cycloaddition step. This methodology is particularly valuable for the rapid assembly of furan-containing natural product analogs and fungicidal compounds, such as fenfuram derivatives.

Reference Standard for Impurity Profiling in Pharmaceutical Development

Due to its well-defined purity specifications and solid physical form, 3-(2-methyl-3-furyl)-3-oxopropanenitrile is suitable for use as a reference substance in the identification and quantification of process impurities or degradation products during pharmaceutical development . Its distinct molecular weight (149.15) and chromatographic retention profile facilitate its use as an internal standard in HPLC and LC-MS methods for monitoring furan-containing intermediates in drug substance manufacturing.

Precursor to Heteroaryl-Fused Pyridine Derivatives for Medicinal Chemistry

Patents describe the use of heteroaryl-3-oxopropanenitrile derivatives, including those with furan moieties, as intermediates in the synthesis of disubstituted heteroaryl-fused pyridines [2]. The 2-methyl-3-furyl scaffold in the target compound introduces a specific substitution pattern that can be carried through multi-step sequences to generate novel heterocyclic cores with potential activity as kinase inhibitors or G-protein coupled receptor modulators. The compound's solid-state handling and high purity reduce the risk of introducing impurities early in a complex synthetic route.

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